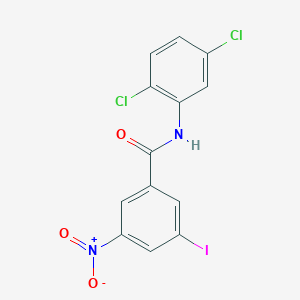
N-(2,5-dichlorophenyl)-3-iodo-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dichlorophenyl)-3-iodo-5-nitrobenzamide is an aromatic compound with significant potential in various scientific fields. This compound is characterized by the presence of dichlorophenyl, iodo, and nitro functional groups attached to a benzamide core. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-3-iodo-5-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 2,5-dichloroaniline to introduce the nitro group, followed by iodination to attach the iodine atom. The final step involves the formation of the benzamide by reacting the intermediate with an appropriate benzoyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-3-iodo-5-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogens (chlorine and iodine) makes the compound susceptible to nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid can reduce the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate can be used for oxidation reactions.
Major Products Formed
Substitution: Products with different halogen atoms replacing the original ones.
Reduction: Formation of N-(2,5-dichlorophenyl)-3-iodo-5-aminobenzamide.
Oxidation: Formation of oxidized derivatives of the aromatic ring.
Scientific Research Applications
N-(2,5-dichlorophenyl)-3-iodo-5-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-3-iodo-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the halogens can influence the compound’s binding affinity to biological receptors. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dichlorophenyl)succinamic acid: Shares the dichlorophenyl group but differs in the rest of the structure.
N-(2,5-dichlorophenyl)-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide: Contains similar dichlorophenyl groups but has a different core structure.
Uniqueness
N-(2,5-dichlorophenyl)-3-iodo-5-nitrobenzamide is unique due to the combination of nitro, iodo, and dichlorophenyl groups, which impart distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C13H7Cl2IN2O3 |
|---|---|
Molecular Weight |
437.01 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-3-iodo-5-nitrobenzamide |
InChI |
InChI=1S/C13H7Cl2IN2O3/c14-8-1-2-11(15)12(5-8)17-13(19)7-3-9(16)6-10(4-7)18(20)21/h1-6H,(H,17,19) |
InChI Key |
CHPPQCJJPPPXEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C2=CC(=CC(=C2)I)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


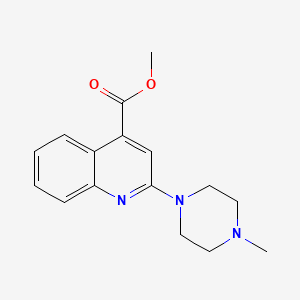
![N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-ethylphenyl)glycinamide](/img/structure/B12473651.png)
![N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide](/img/structure/B12473664.png)
![2-[(4-Ethylphenyl)amino]-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12473665.png)
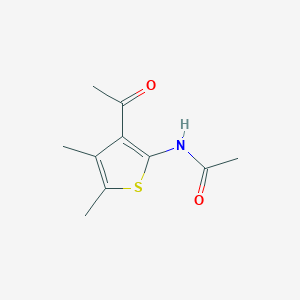
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B12473673.png)
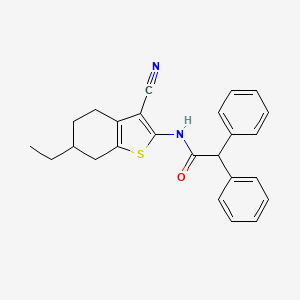
![4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B12473691.png)
![(2E)-3-({3-[(sec-butyl)carbamoyl]phenyl}carbamoyl)prop-2-enoic acid](/img/structure/B12473695.png)

![N-(4-bromophenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]butanamide](/img/structure/B12473702.png)
![Ethyl [1-(bicyclo[2.2.1]hept-2-yl)ethyl]carbamate](/img/structure/B12473703.png)
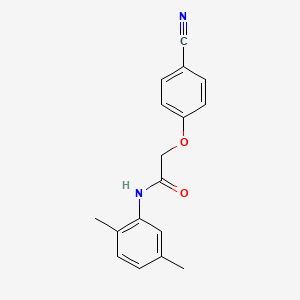
![(5E)-1-(2,3-dichlorophenyl)-5-({[4-(morpholin-4-yl)phenyl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12473718.png)
